molecular formula C6H8N2O2 B063354 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 188825-42-5

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione

Cat. No.: B063354
CAS No.: 188825-42-5
M. Wt: 140.14 g/mol
InChI Key: ARHVCUDVPULNTH-UHFFFAOYSA-N
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Description

3-Methyl-3,4-diazabicyclo[410]heptane-2,5-dione is a bicyclic compound with a unique structure that includes a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a cyclic ketone, followed by a series of steps to introduce the methyl group and form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process and subsequent modifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diazabicyclo[4.1.0]heptane-2,5-dione: A similar compound without the methyl group.

    3-Methyl-3,4-diazabicyclo[4.1.0]heptane: A related compound with a different functional group.

Uniqueness

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is unique due to its specific structure, which includes a methyl group and a diazabicycloheptane core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHVCUDVPULNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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